molecular formula C7H15N3O B1444946 1-Methyl-1-(oxolan-2-ylmethyl)guanidine CAS No. 1250349-48-4

1-Methyl-1-(oxolan-2-ylmethyl)guanidine

Cat. No. B1444946
CAS RN: 1250349-48-4
M. Wt: 157.21 g/mol
InChI Key: NKMAMBASECUGKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines . An operationally simple and rapid copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines is performed in the presence of K 2 CO 3, a catalytic amount of CuCl 2 ·2H 2 O, bipyridine, and oxygen (1 atm) .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1-(oxolan-2-ylmethyl)guanidine is C7H15N3O. It has a molecular weight of 157.21 .


Chemical Reactions Analysis

As a protease inhibitor, 1-Methyl-1-(oxolan-2-ylmethyl)guanidine specifically targets the chymotrypsin-like activity of the 20S proteasome.


Physical And Chemical Properties Analysis

The molecular weight of 1-Methyl-1-(oxolan-2-ylmethyl)guanidine is 157.21. The molecular formula is C7H15N3O .

Scientific Research Applications

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases provides insights into how molecular interactions, including those involving guanidine derivatives, can influence tautomeric equilibria. For instance, research into the tautomeric forms of nucleic acid bases like guanine, where 1-methyl-1-(oxolan-2-ylmethyl)guanidine might share structural similarities, reveals the significant role of molecular environment on the stability of these forms. Such studies underline the biological significance of tautomeric shifts which could lead to spontaneous mutations, thus impacting genetic information integrity (Person et al., 1989).

Biological Activities of Guanidine Derivatives

Guanidine compounds, including structures related to 1-methyl-1-(oxolan-2-ylmethyl)guanidine, are vital in medicinal chemistry due to their wide spectrum of pharmacological properties. These derivatives have been utilized in developing therapeutic agents for various diseases, showcasing their significance in drug design and development. The pharmacological properties and mechanisms of action of guanidine derivatives highlight their versatility and importance in addressing a range of health issues (Sa̧czewski & Balewski, 2009).

Novel Screening Approaches

Innovative screening methods for guanidine derivatives, including those structurally related to 1-methyl-1-(oxolan-2-ylmethyl)guanidine, have paved the way for the discovery of new therapeutic agents. Such compounds have been explored for their potential in treating neurodegenerative diseases, inflammation, and diabetes, among other conditions. This underscores the ongoing interest and potential in guanidine-based compounds for future drug development and therapeutic applications (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Antifungal and Antimicrobial Agents

The guanidine moiety, similar to that in 1-methyl-1-(oxolan-2-ylmethyl)guanidine, is a crucial element in developing antifungal and antimicrobial agents. Studies have shown that guanidine-containing compounds exhibit significant activity against a variety of human-relevant fungal pathogens, demonstrating the critical role of the guanidine group in enhancing the efficacy of these agents (Baugh, 2022).

properties

IUPAC Name

1-methyl-1-(oxolan-2-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10(7(8)9)5-6-3-2-4-11-6/h6H,2-5H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMAMBASECUGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-(oxolan-2-ylmethyl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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